Thiourea, N-(4-bromophenyl)-N'-(4-(2-((4-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-
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Overview
Description
Thiourea, N-(4-bromophenyl)-N’-(4-(2-((4-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)- is a complex organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(4-bromophenyl)-N’-(4-(2-((4-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)- typically involves multi-step organic reactions. One common approach is to start with the synthesis of the quinazolinone core, followed by the introduction of the phenyl groups and the thiourea moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-(4-bromophenyl)-N’-(4-(2-((4-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors.
Medicine: As a candidate for drug development, particularly in the treatment of diseases where thiourea derivatives have shown efficacy.
Industry: In the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core and the thiourea moiety are known to interact with biological macromolecules, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Thiourea, N-(4-chlorophenyl)-N’-(4-(2-((4-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)
- Thiourea, N-(4-fluorophenyl)-N’-(4-(2-((4-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)
Uniqueness
Thiourea, N-(4-bromophenyl)-N’-(4-(2-((4-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)- is unique due to the presence of the bromophenyl group, which can impart different chemical and biological properties compared to its chloro- and fluoro- analogs. This uniqueness can be exploited in various applications, making it a compound of interest for further research and development.
Properties
CAS No. |
118526-07-1 |
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Molecular Formula |
C29H23BrN4O2S |
Molecular Weight |
571.5 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-[4-[2-[(4-methylphenoxy)methyl]-4-oxoquinazolin-3-yl]phenyl]thiourea |
InChI |
InChI=1S/C29H23BrN4O2S/c1-19-6-16-24(17-7-19)36-18-27-33-26-5-3-2-4-25(26)28(35)34(27)23-14-12-22(13-15-23)32-29(37)31-21-10-8-20(30)9-11-21/h2-17H,18H2,1H3,(H2,31,32,37) |
InChI Key |
LTUDVZQMTLQHIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)NC(=S)NC5=CC=C(C=C5)Br |
Origin of Product |
United States |
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